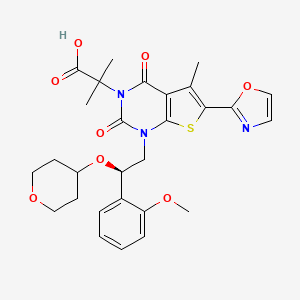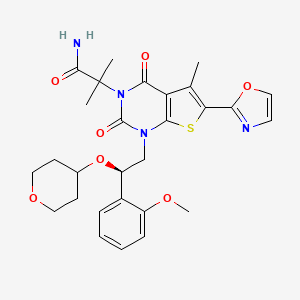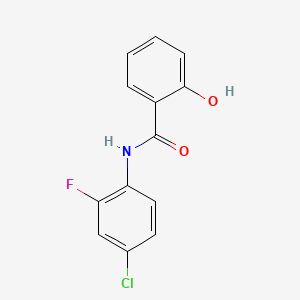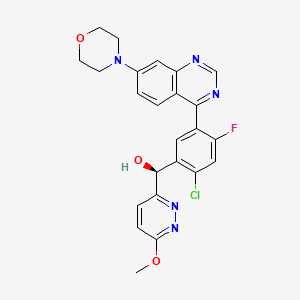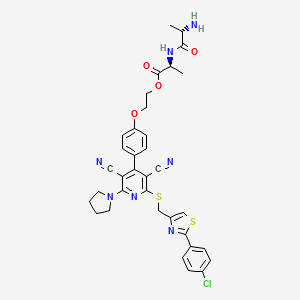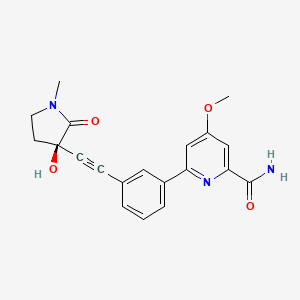
Nik smi1
概要
説明
NIK-SMI1は、核因子κB誘導キナーゼ(NIK)の強力で選択的な阻害剤です。 この化合物は、非古典的な核因子κBシグナル伝達経路を阻害する能力で知られており、炎症、免疫、分化、増殖、細胞生存など、さまざまな細胞プロセスにおいて重要な役割を果たしています . NIK-SMI1は、特にB細胞悪性腫瘍やその他の炎症性疾患の治療において、治療用途において大きな可能性を示しています .
作用機序
NIK-SMI1は、核因子κB誘導キナーゼの活性を選択的に阻害することによって効果を発揮します。 この阻害は、炎症、免疫、細胞生存に関連する遺伝子の調節に関与する非古典的な核因子κBシグナル伝達経路の活性化を防ぎます . NIK-SMI1の分子標的は、核因子κB誘導キナーゼ自体と非古典的な核因子κBシグナル伝達経路の他の成分を含みます .
6. 類似の化合物との比較
NIK-SMI1は、他の類似の化合物と比較して、核因子κB誘導キナーゼに対する高い効力と選択性を備えている点でユニークです。いくつかの類似の化合物には以下が含まれます。
NIK-SMI2: 化学的性質がわずかに異なる、別の核因子κB誘導キナーゼの阻害剤.
NIK-SMI3: 核因子κB誘導キナーゼに対する阻害効果が類似しているが、官能基が異なる化合物.
NIK-SMI1は、非古典的な核因子κBシグナル伝達経路の阻害における優れた選択性と有効性により際立っており、科学研究と治療開発において貴重なツールとなっています .
生化学分析
Biochemical Properties
Nik SMI1 inhibits NIK-catalyzed hydrolysis of ATP to ADP with an IC50 value of 0.23±0.17 nM . It interacts with enzymes and proteins involved in the non-canonical NF-κB signaling pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the expression of the firefly luciferase reporter gene, which is regulated by this compound-responsive elements, in HEK293 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits nuclear translocation of p52 (RelB) with an IC50 of 70 nM .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. It has been observed that this compound inhibited BAFF-induced B-cell (mouse) survival in vitro with an IC50 of 373±64 nM .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Pharmacological studies of this compound in SD rats, CD-1 mice, beagles, and cynomologous monkeys have been conducted .
Metabolic Pathways
This compound is involved in the non-canonical NF-κB signaling pathway . It interacts with enzymes and cofactors within this pathway .
準備方法
合成経路と反応条件: NIK-SMI1は、特定の中間体のカップリングを含む一連の化学反応によって合成されます。合成経路は通常、次の手順を含みます。
工業生産方法: NIK-SMI1の工業生産は、化合物を大量に生産するために合成経路をスケールアップすることを含みます。 これには、最終製品の一貫性と純度を確保するために、反応条件、精製プロセス、品質管理対策の最適化が必要です .
3. 化学反応の分析
反応の種類: NIK-SMI1は、以下を含むいくつかの種類の化学反応を起こします。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます.
還元剤: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます.
置換試薬: 置換反応は、ハロゲンや求核剤などの試薬をしばしば伴います.
形成された主要な生成物:
化学反応の分析
Types of Reactions: NIK-SMI1 undergoes several types of chemical reactions, including:
Oxidation: NIK-SMI1 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NIK-SMI1 into reduced forms with different chemical properties.
Substitution: NIK-SMI1 can participate in substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Common reduction reagents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve reagents such as halogens and nucleophiles.
Major Products Formed:
科学的研究の応用
NIK-SMI1は、以下を含む幅広い科学研究アプリケーションを持っています。
類似化合物との比較
NIK-SMI1 is unique in its high potency and selectivity for nuclear factor kappa B-inducing kinase compared to other similar compounds. Some similar compounds include:
NIK-SMI1 stands out due to its superior selectivity and efficacy in inhibiting the non-canonical nuclear factor kappa B signaling pathway, making it a valuable tool in scientific research and therapeutic development .
特性
IUPAC Name |
6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSHXYHWYGKAMX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NIK SMI1 interact with its target and what are the downstream effects?
A1: this compound binds directly to NIK, inhibiting its kinase activity. [, ] This prevents the phosphorylation and processing of p100, a precursor protein, into the active p52 subunit of the non-canonical NF-κB transcription factor. [, ] Consequently, the nuclear translocation of p52 and its transcriptional activity are reduced, leading to the downregulation of genes involved in inflammation and immune response. [, ] For instance, this compound suppressed RANKL-stimulated non-canonical NF-κB signaling and reduced the expression of osteoclast-specific genes, leading to attenuated periodontitis progression. []
Q2: What is the impact of this compound on B cell function?
A2: Research suggests this compound can inhibit the proliferation of B cells and reduce their production of IgA and sCD40L. [] This effect is linked to the suppression of non-canonical NF-κB activation in B cells, highlighting the role of this pathway in B cell activation and antibody production. []
Q3: Has this compound shown any potential in treating specific diseases?
A3: While research is ongoing, studies suggest potential applications for this compound in treating inflammatory and autoimmune diseases. For example, in a mouse model, this compound administration attenuated the progression of periodontitis, an inflammatory disease affecting the gums. [] Additionally, its ability to alleviate symptoms of immunoglobulin A nephropathy in mice by suppressing platelet-mediated non-canonical NF-κB activation in B cells presents another promising avenue. []
Q4: What are the limitations of the current research on this compound?
A5: The provided research primarily focuses on pre-clinical studies, with limited data available from clinical trials in humans. Therefore, further research is necessary to assess the safety, efficacy, and long-term effects of this compound in humans. [, , ] Additionally, more research is needed to fully elucidate the detailed pharmacokinetic and pharmacodynamic properties of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


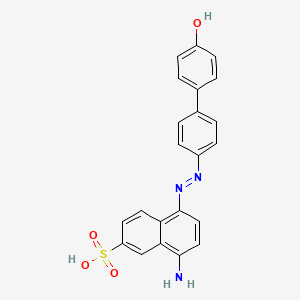

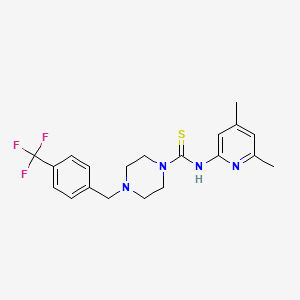
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
